

Leu-Leu-OH: An Endogenous Human Metabolite - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine (**Leu-Leu-OH**) is a dipeptide composed of two leucine amino acids. Traditionally viewed as an intermediate product of protein digestion and degradation, recent evidence highlights its role as a bioactive molecule and an endogenous human metabolite with distinct physiological functions. This technical guide provides a comprehensive overview of the current understanding of **Leu-Leu-OH**, focusing on its metabolism, physiological roles, and the analytical methodologies for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology and its therapeutic potential.

Introduction

Dipeptides have long been recognized as products of protein turnover.[1] They can be sourced from the digestion of dietary protein or the breakdown of endogenous proteins.[2] While many dipeptides are hydrolyzed into their constituent amino acids, a growing body of research suggests that some, like **Leu-Leu-OH**, can be absorbed intact and exert specific biological effects. **Leu-Leu-OH** is of particular interest due to the established role of its constituent amino acid, L-leucine, as a potent stimulator of muscle protein synthesis and a modulator of the mTORC1 signaling pathway. Emerging studies indicate that **Leu-Leu-OH** may be more effective than leucine alone in promoting anabolic processes, suggesting it is not merely a leucine pro-drug but a signaling molecule in its own right.[3]



Metabolism of Leu-Leu-OH

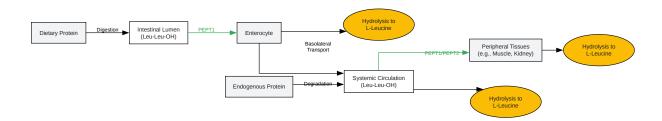
The metabolic journey of **Leu-Leu-OH** involves its absorption, transport, synthesis, and degradation, which are governed by specific transporters and enzymes.

Absorption and Transport

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[1][4] PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells.[2][5] It facilitates the uptake of a vast array of di- and tripeptides, including **Leu-Leu-OH**, from the intestinal lumen into the enterocytes.[6][7]

Once absorbed into the enterocytes or released into circulation from endogenous protein breakdown, **Leu-Leu-OH** and other dipeptides are transported into various tissues by both PEPT1 and PEPT2 (SLC15A2).[1][4] PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution than PEPT1, found in the kidneys, brain, lungs, and other organs.[8] In the kidneys, PEPT2 plays a crucial role in the reabsorption of filtered dipeptides from the urine, thus conserving amino acids.[9]

The general workflow for the absorption and transport of dipeptides is illustrated below.



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Figure 1: Absorption and distribution of **Leu-Leu-OH**.



Biosynthesis

The specific enzymatic machinery responsible for the endogenous synthesis of **Leu-Leu-OH** in human tissues is not yet well-characterized. It is largely presumed to be a product of the incomplete breakdown of leucine-rich proteins. However, the existence of peptide ligases in other organisms suggests the possibility of a dedicated synthetic pathway.[10] A putative pathway would involve the ATP-dependent ligation of two L-leucine molecules, catalyzed by a hypothetical L-leucine ligase.

Degradation

Leu-Leu-OH is susceptible to hydrolysis by various peptidases, which cleave the peptide bond to release two free L-leucine molecules. The primary enzymes responsible for this are aminopeptidases.[11]

- Leucine Aminopeptidases (LAPs): These are metalloenzymes that preferentially cleave leucine residues from the N-terminus of peptides.[12][13] Both cytosolic and microsomal LAPs are found in human tissues and are likely major contributors to Leu-Leu-OH degradation.[2][11]
- Dipeptidyl Peptidases (e.g., DPP4): These enzymes cleave dipeptides from the N-terminus of proteins. While DPP4 has a preference for proline at the P1 position, it exhibits broad substrate specificity and may contribute to the hydrolysis of other dipeptides.[4][14]

Quantitative Data

As of this writing, there is a notable lack of published data on the absolute concentrations of endogenous **Leu-Leu-OH** in human plasma, tissues, or urine. One study in mice quantified 36 different dipeptides in various organs and biofluids, revealing organ-specific dipeptide profiles. [1][15] In that study, dipeptide concentrations in serum were found to be several magnitudes lower than in organ tissues.[1] While Leu-Pro was detected, specific values for Leu-Leu were not reported in the abstract.[1][15] Another study in humans measured plasma dileucine concentrations after oral ingestion but did not report basal endogenous levels. The tables below are therefore illustrative, based on typical ranges for other dipeptides found in metabolomic studies, and should be updated as specific data for **Leu-Leu-OH** becomes available.



Table 1: Illustrative Concentrations of Dipeptides in Human Biofluids

Biofluid	Typical Concentration Range	Reference
Plasma/Serum	Low nM to low μM	[16][17][18]

| Urine | Variable; dependent on diet and renal function |[19][20][21] |

Table 2: Illustrative Concentrations of Dipeptides in Murine Tissues[1][15]

Tissue	Concentration Range (pmol/mg tissue)	Notes
Muscle	High	Carnosine and anserine are most abundant.
Liver	High	GIn-containing dipeptides are prevalent.
Spleen	High	Glu-Ser and Gly-Asp are abundant.
Brain	Moderate	

| Kidney | Moderate | |

Physiological Role and Signaling Pathways

The primary recognized physiological role of **Leu-Leu-OH** is in the regulation of muscle protein metabolism. It has been demonstrated to be a more potent stimulator of muscle protein synthesis (MPS) than an equivalent dose of free L-leucine.[3]

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. L-leucine is a well-established activator of mTORC1. The canonical





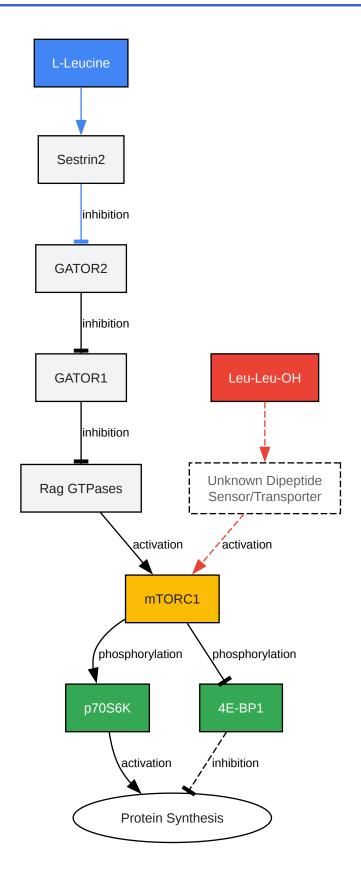


pathway involves leucine sensing by Sestrin2, which leads to the dissociation of the GATOR2 complex, ultimately resulting in the activation of mTORC1 on the lysosomal surface.[22][23]

Interestingly, studies suggest that **Leu-Leu-OH** may activate mTORC1 through a mechanism that is independent of the Sestrin2 leucine sensor.[11] This implies an alternative signaling cascade for dipeptides. While the precise mechanism is still under investigation, it is known that ingestion of **Leu-Leu-OH** leads to the phosphorylation of mTORC1 and its downstream effectors, such as p70S6K and 4E-BP1, which are critical for the initiation of protein translation.

The diagram below illustrates the established leucine-mTORC1 pathway and a proposed pathway for **Leu-Leu-OH**.





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Figure 2: Leucine and proposed Leu-Leu-OH signaling to mTORC1.



Experimental Protocols

The accurate quantification of **Leu-Leu-OH** in biological matrices is essential for understanding its physiological roles. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[1][15]

Quantification of Leu-Leu-OH in Human Plasma by UPLC-MS/MS

This protocol is a representative method adapted from established procedures for the analysis of amino acids and peptides in plasma.[24][25][26]

5.1.1. Materials and Reagents

- · Leu-Leu-OH analytical standard
- Stable isotope-labeled Leu-Leu-OH (e.g., Leu-Leu-OH-13C6,15N) as an internal standard (IS)
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Human plasma (K₂EDTA)
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.22 μm)

5.1.2. Sample Preparation

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 100 μL of plasma.



- Add 10 μL of IS working solution (e.g., 1 μg/mL in 50% MeOH).
- Add 400 μL of cold ACN containing 0.1% FA to precipitate proteins.
- · Vortex for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% Water: 5% ACN with 0.1% FA).
- Vortex and transfer to an autosampler vial for analysis.

5.1.3. UPLC-MS/MS Conditions

Table 3: UPLC-MS/MS Parameters for Leu-Leu-OH Analysis



Parameter	Setting
UPLC System	
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Mass Spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Analysis Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Leu-Leu-OH)	To be determined empirically (e.g., Q1: 245.2 -> Q3: 86.1)
MRM Transition (IS)	To be determined empirically
Capillary Voltage	3.0 kV
Source Temperature	150°C

| Desolvation Temperature | 400°C |

Note: MRM transitions are predicted and must be optimized by infusing the analytical standards.

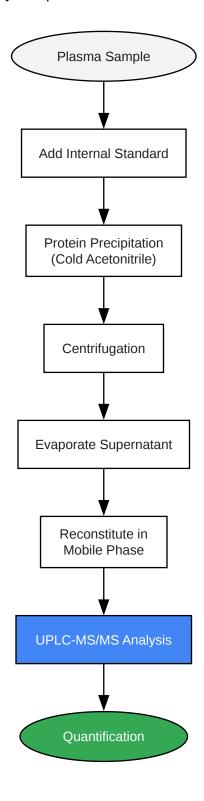
5.1.4. Data Analysis

• Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.



- Use a weighted (1/x²) linear regression to fit the curve.
- Quantify the concentration of Leu-Leu-OH in the plasma samples from the calibration curve.

The general workflow for this analytical protocol is visualized below.





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Figure 3: UPLC-MS/MS sample preparation workflow.

Conclusion and Future Directions

Leu-Leu-OH is an emerging endogenous metabolite with significant potential as a modulator of human physiology, particularly in the context of muscle metabolism. While its role as a potent anabolic agent is becoming clearer, significant gaps in our understanding remain. Future research should focus on:

- Quantitative Profiling: Establishing definitive concentrations of endogenous Leu-Leu-OH in human populations, both in health and disease, is a critical next step.
- Biosynthesis and Degradation: Elucidating the specific human enzymes responsible for the synthesis and degradation of Leu-Leu-OH will provide a more complete picture of its metabolic regulation.
- Signaling Mechanisms: A detailed characterization of the signaling pathway by which **Leu- Leu-OH** activates mTORC1 and potentially other cellular pathways is needed.
- Therapeutic Potential: Given its enhanced anabolic effects, Leu-Leu-OH and its stable
 analogs are promising candidates for therapeutic development in conditions characterized by
 muscle wasting, such as sarcopenia, cachexia, and during recovery from injury.

This technical guide summarizes the current knowledge of **Leu-Leu-OH** and provides a framework for its further investigation. As research in the field of peptidomics and metabolomics continues to advance, the full biological significance of this and other endogenous dipeptides will undoubtedly be revealed.

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